dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Moiety: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline derivatives with isophthalic acid derivatives under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and alkylation using alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The quinoline and pyrazole moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and are used in similar applications.
Quinoline Derivatives: Compounds with a quinoline ring are widely used in medicinal chemistry and organic synthesis.
Isophthalate Derivatives: These compounds are used in the synthesis of polyesters and other polymers.
Uniqueness
DIMETHYL 5-({[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is unique due to the combination of the pyrazole, quinoline, and isophthalate moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H20N4O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1-methylpyrazol-4-yl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H20N4O5/c1-28-13-16(12-25-28)21-11-19(18-6-4-5-7-20(18)27-21)22(29)26-17-9-14(23(30)32-2)8-15(10-17)24(31)33-3/h4-13H,1-3H3,(H,26,29) |
InChI Key |
XUILPWMHTISICV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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